molecular formula C17H18ClNO4S B3155675 Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 807355-70-0

Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No. B3155675
CAS RN: 807355-70-0
M. Wt: 367.8 g/mol
InChI Key: BJFYIRHKNCDTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate, also known as CPCT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPCT is a thiophene-based derivative that has been synthesized through a multistep process involving several chemical reactions.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, closely related to the compound , have been synthesized and screened for their antimicrobial and antioxidant activities. Some of these compounds demonstrated significant antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Anticancer Activity

  • Novel thiophene and benzothiophene derivatives, which include similar structures, were synthesized and evaluated for anti-cancer activity. Certain compounds showed notable activity against various tumor cell lines including breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and normal fibroblast human cell lines (Mohareb et al., 2016).
  • Another study on 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, a structurally related compound, reported pronounced anti-proliferative activity and tumor cell selectivity in various tumor cell types, including leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells (Thomas et al., 2017).

Synthesis and Characterization

  • Studies involving the synthesis and characterization of related thiophene derivatives have been conducted. These studies include the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their evaluation for antimicrobial activity (Spoorthy et al., 2021).
  • The crystal and molecular structures of related compounds have been studied, providing valuable insights into their molecular configurations and potential applications in chemical synthesis (Kaur et al., 2012).

properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-3-23-17(21)15-13(11-4-6-12(22-2)7-5-11)10-24-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFYIRHKNCDTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.